Pyrido(3,2-b)pyrrolo(1,2-d)(1,4)oxazepin-7(6H)-one, 6-ethyl-6-phenyl-, (6R)-
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Overview
Description
R-(-)-PPO464 is a chiral compound with significant applications in various fields of science and industry. This compound is known for its unique stereochemistry and its ability to interact with biological systems in a specific manner. The compound’s enantiomeric purity and its specific rotation make it a valuable subject of study in stereochemistry and pharmacology.
Preparation Methods
The synthesis of R-(-)-PPO464 involves several steps, including the use of chiral catalysts and specific reaction conditions to ensure the desired enantiomer is obtained. Common synthetic routes include asymmetric synthesis and chiral resolution techniques. Industrial production methods often involve large-scale synthesis using optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
R-(-)-PPO464 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
R-(-)-PPO464 has a wide range of applications in scientific research. In chemistry, it is used as a chiral building block for the synthesis of other complex molecules. In biology, it is studied for its interactions with enzymes and receptors, providing insights into enzyme kinetics and receptor binding. In medicine, R-(-)-PPO464 is investigated for its potential therapeutic effects, including its role as an active pharmaceutical ingredient. In industry, it is used in the production of fine chemicals and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of R-(-)-PPO464 involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, altering their activity and leading to various biological effects. The pathways involved in its mechanism of action include signal transduction pathways and metabolic pathways, which are crucial for its therapeutic effects.
Comparison with Similar Compounds
R-(-)-PPO464 can be compared with other similar chiral compounds, such as S-(+)-PPO464 and other enantiomers of PPO464. The uniqueness of R-(-)-PPO464 lies in its specific stereochemistry, which allows it to interact with biological systems in a distinct manner. Similar compounds include other chiral molecules used in stereochemistry and pharmacology, such as R-(-)-ibuprofen and S-(+)-ibuprofen, which also exhibit enantiomer-specific effects.
Properties
CAS No. |
400008-98-2 |
---|---|
Molecular Formula |
C19H16N2O2 |
Molecular Weight |
304.3 g/mol |
IUPAC Name |
(8R)-8-ethyl-8-phenyl-9-oxa-2,14-diazatricyclo[8.4.0.02,6]tetradeca-1(10),3,5,11,13-pentaen-7-one |
InChI |
InChI=1S/C19H16N2O2/c1-2-19(14-8-4-3-5-9-14)17(22)15-10-7-13-21(15)18-16(23-19)11-6-12-20-18/h3-13H,2H2,1H3/t19-/m1/s1 |
InChI Key |
GASTXZXBZWXIJZ-LJQANCHMSA-N |
Isomeric SMILES |
CC[C@]1(C(=O)C2=CC=CN2C3=C(O1)C=CC=N3)C4=CC=CC=C4 |
Canonical SMILES |
CCC1(C(=O)C2=CC=CN2C3=C(O1)C=CC=N3)C4=CC=CC=C4 |
Origin of Product |
United States |
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